molecular formula C10H14N4 B3080163 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082346-08-4

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B3080163
CAS No.: 1082346-08-4
M. Wt: 190.25 g/mol
InChI Key: FERHDEYWZCTMSI-UHFFFAOYSA-N
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Description

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound featuring a triazolopyridine core substituted with a bulky tert-butyl group at the 3-position and an amine group at the 6-position. This structure places it within a broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and cardiovascular effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERHDEYWZCTMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyridine with tert-butyl isocyanide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups .

Scientific Research Applications

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The tert-butyl group’s bulkiness may hinder interactions in tightly packed binding pockets compared to smaller alkyl or aryl substituents. For example, 3-methyl and 3-ethyl analogs are more likely to penetrate fungal cell membranes, as suggested by antifungal SAR studies .
  • This contrasts with halogenated analogs (e.g., 3-bromo), where polarizability may balance lipophilicity .
  • Synthetic Accessibility : Methyl and ethyl derivatives are commercially available in high purity (99%–99.999%), whereas tert-butyl analogs may require specialized synthesis .

Molecular and Structural Comparisons

  • Cycloalkyl Substitutents: Cyclopropyl (Mol. Wt. 174.2) and cyclobutyl (Mol.
  • Tetrahydro Derivatives : Partially saturated analogs (e.g., 3-methyl-5,6,7,8-tetrahydro) show altered ring planarity, which may reduce π-stacking interactions but improve solubility .

Biological Activity

3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H13N3
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1250541-35-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • c-Met Inhibition : This compound has shown potential as an inhibitor of the c-Met protein kinase, which plays a crucial role in cancer progression. Inhibition of c-Met can disrupt signaling pathways that lead to tumor growth and metastasis .
  • DPP-4 Inhibition : Similar scaffolds have been investigated for their ability to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance DPP-4 inhibitory activity .
  • GABA Modulation : Some derivatives have exhibited GABAergic activity, suggesting potential applications in treating neurological disorders through modulation of neurotransmitter systems .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Activity Target IC50 Value (µM) Reference
c-Met Inhibitionc-Met Kinase0.005
DPP-4 InhibitionDipeptidyl Peptidase-4Varies by derivative
GABA ModulationGABA ReceptorsNot specified

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Cancer Treatment : A study demonstrated that derivatives with modifications at the triazole position showed enhanced potency against various cancer cell lines by effectively inhibiting c-Met signaling pathways. These findings suggest that further optimization could lead to viable cancer therapeutics .
  • Diabetes Management : Research on related triazole-based compounds has shown promise as DPP-4 inhibitors, with some exhibiting favorable pharmacokinetic properties and efficacy in lowering blood glucose levels in diabetic models .
  • Neurological Applications : Compounds within this class have been explored for their potential in treating neurological disorders due to their GABAergic effects. This opens avenues for developing treatments for conditions such as anxiety and epilepsy .

Q & A

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
  • Handling : Use gloves and eye protection in a fume hood. The compound is hygroscopic; avoid exposure to moisture.
  • Stability : Monitor via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation .

What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can conflicting data be resolved?

Advanced Research Question

  • Primary Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl at C3, amine at C6). Look for splitting patterns in aromatic regions (δ 7.0–8.5 ppm) .
    • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹) .
  • Resolving Contradictions :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Compare experimental data with computational simulations (DFT or molecular modeling) .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

Advanced Research Question

  • Step 1 : Synthesize analogs with modified substituents (e.g., varying tert-butyl groups or amine positions) .
  • Step 2 : Test in vitro activity (e.g., enzyme inhibition assays, receptor binding) using controls and dose-response curves.
  • Step 3 : Correlate substituent effects with activity using multivariate analysis (e.g., QSAR models) .
    Example : Replace tert-butyl with cyclopropyl () to assess steric effects on target binding.

What are the common impurities encountered during synthesis, and how can they be identified?

Basic Research Question

  • Common Impurities :
    • Uncyclized intermediates : Detectable via LC-MS (higher molecular weight).
    • Oxidation byproducts : Tert-butyl oxidation to ketones (monitor via GC-MS) .
  • Mitigation :
    • Use scavengers (e.g., silica gel) during purification.
    • Optimize reaction time to minimize degradation .

What strategies optimize the scalability of multi-step syntheses while maintaining purity?

Advanced Research Question

  • Flow Chemistry : Continuous synthesis reduces intermediate isolation steps and improves yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Purification : Use automated flash chromatography with gradient elution to separate structurally similar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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